molecular formula C18H24N2O B14940254 N-Methyl-N-(4-(4-methylpiperidin-1-yl)benzyl)but-2-ynamide

N-Methyl-N-(4-(4-methylpiperidin-1-yl)benzyl)but-2-ynamide

Cat. No.: B14940254
M. Wt: 284.4 g/mol
InChI Key: NGTMMORDFCYJEJ-UHFFFAOYSA-N
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Description

N-METHYL-N-{[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}BUT-2-YNAMIDE is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-{[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}BUT-2-YNAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.

    Attachment of the Alkyne Moiety: The alkyne moiety can be introduced through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-{[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}BUT-2-YNAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-METHYL-N-{[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}BUT-2-YNAMIDE has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a precursor or intermediate in the synthesis of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its potential therapeutic effects.

    Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and molecular interactions.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-METHYL-N-{[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}BUT-2-YNAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and phenyl group contribute to its binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-4-piperidone: A related compound with a similar piperidine structure but different functional groups.

    4-Methylpiperidine: Another piperidine derivative with a methyl group at the 4-position.

    N-Methyl-2-piperidone: A compound with a similar piperidine ring but different substitution patterns.

Uniqueness

N-METHYL-N-{[4-(4-METHYLPIPERIDIN-1-YL)PHENYL]METHYL}BUT-2-YNAMIDE is unique due to the presence of the alkyne moiety, which imparts distinct chemical reactivity and potential applications. Its combination of structural features makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

N-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]methyl]but-2-ynamide

InChI

InChI=1S/C18H24N2O/c1-4-5-18(21)19(3)14-16-6-8-17(9-7-16)20-12-10-15(2)11-13-20/h6-9,15H,10-14H2,1-3H3

InChI Key

NGTMMORDFCYJEJ-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N(C)CC1=CC=C(C=C1)N2CCC(CC2)C

Origin of Product

United States

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